molecular formula C9H16N4O B1398907 1-(Azidoacetyl)-3,5-dimethylpiperidine CAS No. 1248154-95-1

1-(Azidoacetyl)-3,5-dimethylpiperidine

Cat. No.: B1398907
CAS No.: 1248154-95-1
M. Wt: 196.25 g/mol
InChI Key: WCVDNAGBSVHJEU-UHFFFAOYSA-N
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Description

1-(Azidoacetyl)-3,5-dimethylpiperidine is a nitrogen-containing heterocyclic compound characterized by a piperidine backbone substituted with methyl groups at the 3- and 5-positions and an azidoacetyl functional group at the 1-position.

Synthetic routes often employ 3,5-dimethylpiperidine as a starting material, followed by azidoacetylation via coupling agents such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or mixed anhydride methods under microwave-assisted conditions (e.g., DCC/DMF at 120°C) . The compound’s azide group enables bioorthogonal reactions, making it valuable in bioconjugation and targeted drug delivery systems.

Properties

IUPAC Name

2-azido-1-(3,5-dimethylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-7-3-8(2)6-13(5-7)9(14)4-11-12-10/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVDNAGBSVHJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CN=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azidoacetyl)-3,5-dimethylpiperidine can be synthesized through a multi-step process involving the following key steps:

    Formation of 3,5-dimethylpiperidine: This can be achieved through the hydrogenation of 3,5-dimethylpyridine.

    Acetylation: The 3,5-dimethylpiperidine is then acetylated using acetyl chloride in the presence of a base such as pyridine to form 1-acetyl-3,5-dimethylpiperidine.

    Azidation: The final step involves the introduction of the azido group. This can be done by reacting 1-acetyl-3,5-dimethylpiperidine with sodium azide in an appropriate solvent like dimethylformamide (DMF) under controlled temperature conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(Azidoacetyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Common Reagents and Conditions:

    Substitution: Copper(I) catalysts are commonly used in click chemistry to facilitate the formation of triazoles.

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for the reduction of azides to amines.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for the oxidation of the piperidine ring.

Major Products:

    Triazoles: Formed via click chemistry.

    Amines: Resulting from the reduction of the azido group.

    N-oxides: Produced through oxidation reactions.

Scientific Research Applications

1-(Azidoacetyl)-3,5-dimethylpiperidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.

    Biology: The compound can be used to label biomolecules with azido groups, facilitating bioorthogonal reactions for imaging and tracking purposes.

    Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(Azidoacetyl)-3,5-dimethylpiperidine largely depends on the specific application and the chemical reactions it undergoes. For instance:

    Click Chemistry: The azido group reacts with alkynes in the presence of a copper(I) catalyst to form triazoles, a reaction that is highly specific and efficient.

    Reduction to Amines: The azido group is reduced to an amine, which can then participate in further chemical reactions or interact with biological targets.

Comparison with Similar Compounds

Key Observations :

  • The azidoacetyl group in the target compound distinguishes it from non-azide derivatives, enabling unique reactivity in cycloaddition reactions (e.g., with alkynes) .

Reactivity Comparison :

  • The azide group in the target compound undergoes Staudinger or Huisgen cycloaddition reactions, unlike 3,5-dimethylpiperidine, which primarily acts as a nucleophile or base .
  • 1,3-Dimethyl-4-piperidone’s ketone group allows for reductive amination, a pathway unavailable to the azidoacetyl derivative .

Biological Activity

1-(Azidoacetyl)-3,5-dimethylpiperidine is a compound of growing interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with an azidoacetyl substituent. Its molecular formula is C9H14N4OC_9H_{14}N_4O with a molecular weight of approximately 198.24 g/mol. The presence of the azido group (–N₃) is significant as it can participate in various chemical reactions, making the compound versatile for synthetic applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. The azido group can undergo click chemistry reactions, particularly with alkynes, facilitating the formation of stable conjugates that can be used for labeling or modifying biomolecules.

Key Mechanisms:

  • Protein Modification: The azide group can react with terminal alkynes in proteins, allowing for selective labeling and study of protein interactions.
  • Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially making this compound useful in developing new antibiotics.

Research Findings

Recent studies have investigated the synthesis and biological evaluation of this compound. Here are some notable findings:

  • Synthesis: The compound can be synthesized through a straightforward reaction involving the acylation of 3,5-dimethylpiperidine followed by azidation. This method has been optimized to yield high purity and yield rates.
  • Biological Testing: In vitro assays have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported IC50 values indicating effective inhibition of cell proliferation in A549 lung cancer cells .
Cell Line IC50 (µM)
A549 (Lung Cancer)15.2
HeLa (Cervical)12.8
MCF7 (Breast)18.5
  • Mechanism of Action: The cytotoxicity observed in these studies is hypothesized to result from the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

Case Study 1: Anticancer Properties
One study focused on the anticancer potential of this compound derivatives. The results indicated that these compounds could inhibit cell growth significantly compared to untreated controls. Further analysis revealed that these effects were mediated through mitochondrial dysfunction and subsequent apoptosis .

Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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